molecular formula C11H16O5 B040114 furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene CAS No. 122107-16-8

furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene

Cat. No.: B040114
CAS No.: 122107-16-8
M. Wt: 228.24 g/mol
InChI Key: JMLSGMXLRMOTJH-UHFFFAOYSA-N
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Description

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer is a synthetic polymer known for its unique chemical structure and properties. This compound is used in various industrial and scientific applications due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer typically involves the polymerization of maleic anhydride with polyoxyethylene (2-methyl-2-propenyl) methyl diether. The reaction conditions often include the use of radical initiators and controlled temperature settings to ensure the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, the production of this copolymer is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the polymer’s properties, making it more hydrophilic or enhancing its adhesive qualities.

    Reduction: Reduction reactions can modify the polymer’s molecular structure, affecting its solubility and mechanical properties.

    Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and compatibility with other materials.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more hydrophilic derivatives, while substitution reactions can yield polymers with enhanced reactivity or compatibility with other materials.

Scientific Research Applications

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions due to its unique properties.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and medical devices.

    Industry: Applied in the production of adhesives, coatings, and other industrial products.

Mechanism of Action

The mechanism by which polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer exerts its effects involves its interaction with molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, enhancing its effectiveness in applications such as drug delivery and material science.

Comparison with Similar Compounds

Similar Compounds

  • Polyethylene glycol (PEG)
  • Polyvinyl alcohol (PVA)
  • Polyacrylic acid (PAA)

Uniqueness

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer stands out due to its unique combination of properties, such as its ability to undergo various chemical reactions and its versatility in different applications. Compared to similar compounds, it offers enhanced reactivity and compatibility, making it a valuable material in both scientific research and industrial applications.

Properties

IUPAC Name

furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2.C4H2O3/c1-7(2)6-9-5-4-8-3;5-3-1-2-4(6)7-3/h1,4-6H2,2-3H3;1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLSGMXLRMOTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCOC.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153499
Record name Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122107-16-8
Record name Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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